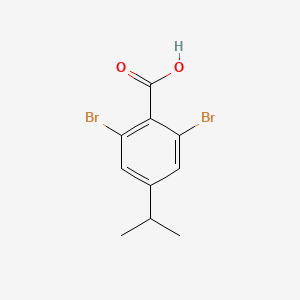

2,6-Dibromo-4-isopropylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O2/c1-5(2)6-3-7(11)9(10(13)14)8(12)4-6/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEJGPKKBPTSOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)Br)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.99 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-4-isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic approaches toward 2,6-Dibromo-4-isopropylbenzoic acid, a polysubstituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Due to the lack of a direct, one-step synthesis protocol in publicly available literature, this guide outlines a plausible multi-step synthetic pathway starting from readily available materials. The proposed synthesis leverages established organic chemistry principles, including the preparation of the precursor 4-isopropylbenzoic acid and its subsequent selective dibromination at the ortho positions.

Overview of the Synthetic Strategy

The synthesis of 2,6-Dibromo-4-isopropylbenzoic acid is not a straightforward process due to the directing effects of the substituents on the benzene ring. The isopropyl group at the para position is an ortho-, para-director, while the carboxylic acid group is a meta-director for electrophilic aromatic substitution. To achieve the desired 2,6-dibromo substitution pattern, a strategy that circumvents these directing group conflicts is necessary.

A highly plausible and effective method involves a directed ortho-metalation (DoM) strategy. This approach utilizes the coordinating ability of the carboxylate group to direct a strong base to deprotonate the aromatic ring at the adjacent (ortho) positions. The resulting dianion can then be quenched with an electrophilic bromine source to install the two bromine atoms selectively.

The proposed overall synthetic transformation is depicted below:

Figure 1: Proposed synthetic pathway for 2,6-Dibromo-4-isopropylbenzoic acid via directed ortho-metalation.

Synthesis of the Precursor: 4-Isopropylbenzoic Acid

The starting material, 4-isopropylbenzoic acid, is commercially available. However, for completeness, a common synthetic route from p-cymene (4-isopropyltoluene) is outlined here. This involves the oxidation of the methyl group to a carboxylic acid.

Experimental Protocol: Oxidation of p-Cymene

Materials:

-

p-Cymene

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol

Procedure:

-

A mixture of p-cymene and a solution of sodium carbonate in water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Potassium permanganate is added portion-wise to the heated and vigorously stirred mixture. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-

The hot reaction mixture is filtered to remove the manganese dioxide (MnO₂) byproduct. The filter cake is washed with hot water.

-

The combined filtrate is cooled and then acidified with concentrated hydrochloric acid until no more precipitate is formed.

-

The white precipitate of 4-isopropylbenzoic acid is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent, such as aqueous ethanol, can be performed for further purification.

Quantitative Data

| Parameter | Value |

| Starting Material | p-Cymene |

| Oxidizing Agent | Potassium Permanganate |

| Typical Yield | 70-85% |

| Purity (after recrystallization) | >98% |

| Melting Point | 116-118 °C |

Synthesis of 2,6-Dibromo-4-isopropylbenzoic Acid via Directed Ortho-Metalation

This key step involves the selective dibromination of 4-isopropylbenzoic acid at the positions ortho to the carboxylic acid group. The carboxylic acid itself acts as the directing group for the metalation.

Experimental Protocol: Ortho-Dibromination

Materials:

-

4-Isopropylbenzoic acid

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous tetrahydrofuran (THF)

-

Bromine (Br₂) or 1,2-Dibromotetrachloroethane (C₂Br₂Cl₄)

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: All glassware must be rigorously dried, and the reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

-

Formation of the Dianion: 4-Isopropylbenzoic acid is dissolved in anhydrous THF in a Schlenk flask. The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) is added, followed by the slow, dropwise addition of sec-butyllithium (s-BuLi). The s-BuLi first deprotonates the carboxylic acid and then, directed by the resulting carboxylate, removes the protons at the two ortho positions. The reaction mixture is stirred at this low temperature for a specified period to ensure complete formation of the dilithio intermediate.

-

Bromination: A solution of the brominating agent (e.g., bromine or 1,2-dibromotetrachloroethane) in anhydrous THF is then added dropwise to the cold solution of the dianion. The reaction is typically very fast.

-

Quenching and Work-up: The reaction is quenched by the addition of aqueous hydrochloric acid. The mixture is allowed to warm to room temperature.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a saturated solution of sodium thiosulfate (to remove any excess bromine), followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Quantitative Data (Estimated)

Since a specific literature procedure for this exact molecule is not available, the following data is estimated based on similar directed ortho-metalation and bromination reactions of substituted benzoic acids.

| Parameter | Value |

| Starting Material | 4-Isopropylbenzoic acid |

| Base | sec-Butyllithium/TMEDA |

| Brominating Agent | Bromine or 1,2-Dibromotetrachloroethane |

| Estimated Yield | 50-70% |

| Purity (after purification) | >97% |

Characterization Data

The final product, 2,6-Dibromo-4-isopropylbenzoic acid, would be characterized using standard analytical techniques to confirm its structure and purity.

| Analysis Technique | Expected Observations |

| ¹H NMR | - A singlet for the two aromatic protons. - A septet for the methine proton of the isopropyl group. - A doublet for the six methyl protons of the isopropyl group. - A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | - Signals corresponding to the quaternary aromatic carbons (including those attached to the bromine and carboxyl groups), the CH aromatic carbons, the isopropyl methine and methyl carbons, and the carboxylic acid carbonyl carbon. |

| Mass Spectrometry | - A molecular ion peak corresponding to the calculated mass of C₁₀H₁₀Br₂O₂ (321.90 g/mol ), showing the characteristic isotopic pattern for two bromine atoms. |

| Infrared (IR) Spectroscopy | - A broad absorption band for the O-H stretch of the carboxylic acid. - A strong absorption for the C=O stretch of the carboxylic acid. - Absorptions corresponding to C-H and C=C bonds of the aromatic ring. |

| Melting Point | - A sharp melting point would be expected for a pure crystalline solid. |

Logical Workflow for the Synthesis

Figure 2: Workflow for the synthesis of 2,6-Dibromo-4-isopropylbenzoic acid.

Conclusion

The synthesis of 2,6-Dibromo-4-isopropylbenzoic acid presents a challenge that can be effectively addressed through a multi-step approach commencing with a commercially available or readily synthesized precursor, 4-isopropylbenzoic acid. The key transformation, a directed ortho-metalation followed by bromination, offers a powerful strategy for achieving the desired regioselectivity that is not attainable through classical electrophilic aromatic substitution. This technical guide provides a robust framework for researchers and drug development professionals to synthesize this valuable compound, enabling further exploration of its potential applications. Careful execution of the experimental protocols under inert and anhydrous conditions is critical for the success of the directed ortho-metalation step.

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dibromo-4-isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Data

The following table summarizes the known and unavailable physicochemical properties for 2,6-Dibromo-4-isopropylbenzoic acid. Researchers are encouraged to determine the unavailable parameters experimentally using the protocols outlined in this guide.

| Property | Value | Source / Method |

| IUPAC Name | 2,6-Dibromo-4-(propan-2-yl)benzoic acid | - |

| CAS Number | 2484889-02-1 | [1] |

| Molecular Formula | C₁₀H₁₀Br₂O₂ | - |

| Molecular Weight | 321.99 g/mol | [1] |

| Physical Form | Solid | Inferred from commercial availability |

| Purity | Commercially available up to 97% | [1] |

| Melting Point | Data not available | See Protocol 1 |

| Boiling Point | Data not available | - |

| pKa | Data not available | See Protocol 2 |

| Aqueous Solubility | Data not available | See Protocol 3 |

| LogP (Octanol/Water) | Data not available | See Protocol 4 |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of 2,6-Dibromo-4-isopropylbenzoic acid.

Protocol 1: Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid provides a valuable indication of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Fisher-Johns, or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (if sample needs to be powdered)

Procedure:

-

Sample Preparation: Ensure the 2,6-Dibromo-4-isopropylbenzoic acid sample is completely dry and finely powdered.

-

Capillary Loading: Place a small amount of the powdered sample on a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Sample Packing: Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. This helps in saving time for the accurate determination.

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it again, but this time, slow the rate of heating to 1-2°C per minute as the temperature approaches the approximate melting point.

-

Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Protocol 2: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH. Potentiometric titration is a precise method for its determination.

Apparatus:

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Buret (50 mL)

-

Beaker (250 mL)

-

Volumetric flasks and pipettes

-

Analytical balance

Reagents:

-

2,6-Dibromo-4-isopropylbenzoic acid sample

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain constant ionic strength

-

High-purity water (degassed)

-

pH calibration buffers (e.g., pH 4, 7, 10)

Procedure:

-

Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Sample Preparation: Accurately weigh a precise amount of 2,6-Dibromo-4-isopropylbenzoic acid and dissolve it in a known volume of high-purity water to prepare a solution of known concentration (e.g., 1 mM).[1] The addition of a co-solvent may be necessary if aqueous solubility is low. Add KCl solution to maintain a constant ionic strength.

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution, ensuring the bulb is submerged but clear of the stir bar. Position the buret filled with the standardized NaOH solution above the beaker.

-

Titration: Begin stirring the solution. Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Analysis: Continue the titration well past the equivalence point. Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the inflection point of the titration curve.

Protocol 3: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Apparatus:

-

Screw-cap vials or flasks

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

Procedure:

-

Sample Preparation: Add an excess amount of solid 2,6-Dibromo-4-isopropylbenzoic acid to a series of vials containing a known volume of purified water (or a relevant buffer solution). The presence of excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker (e.g., at 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. To completely separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microparticulates, immediately filter the aliquot using a syringe filter.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent. Determine the concentration of 2,6-Dibromo-4-isopropylbenzoic acid in the diluted sample using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for any dilution factors. The result is typically reported in units of mg/mL or mol/L.

Protocol 4: Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method directly measures the partitioning of a compound between octanol and water.

Apparatus:

-

Separatory funnels or screw-cap centrifuge tubes

-

Mechanical shaker or rotator

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

-

Volumetric glassware

Reagents:

-

2,6-Dibromo-4-isopropylbenzoic acid sample

-

n-Octanol (reagent grade, pre-saturated with water)

-

Purified water or phosphate-buffered saline (PBS, pH 7.4, pre-saturated with n-octanol)

Procedure:

-

Solvent Preparation: Pre-saturate the n-octanol by shaking it with water and allowing the phases to separate. Similarly, pre-saturate the aqueous phase (water or PBS) with n-octanol. This step is critical to prevent volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of 2,6-Dibromo-4-isopropylbenzoic acid in the aqueous phase.

-

Partitioning: In a centrifuge tube, add equal volumes of the pre-saturated n-octanol and the pre-saturated aqueous solution containing the compound.

-

Equilibration: Cap the tube and shake it gently for a set period (e.g., 1 to 3 hours) to allow for complete partitioning. Avoid vigorous shaking that can lead to emulsion formation.

-

Phase Separation: Centrifuge the tube to ensure a clean separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase. Measure the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:

-

P = [Concentration]octanol / [Concentration]aqueous

-

The LogP is the base-10 logarithm of this ratio: LogP = log₁₀(P)

-

Logical Workflow Visualization

Since no specific signaling pathways involving 2,6-Dibromo-4-isopropylbenzoic acid are documented, the following diagram illustrates the experimental workflow for a key physicochemical determination, as described in Protocol 4.

Caption: Workflow for LogP Determination by the Shake-Flask Method.

References

In-depth Technical Guide: 2,6-Dibromo-4-isopropylbenzoic acid

Disclaimer: Extensive research for "2,6-Dibromo-4-isopropylbenzoic acid" has revealed a significant scarcity of specific experimental data in publicly accessible scientific literature and databases. Consequently, this guide provides a comprehensive overview based on available information for structurally related compounds, alongside theoretical insights into its molecular structure, potential synthesis, and speculative characteristics. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding where direct experimental evidence is currently lacking.

Molecular Structure and Properties

The molecular structure of 2,6-Dibromo-4-isopropylbenzoic acid consists of a benzene ring substituted with a carboxylic acid group, an isopropyl group at position 4, and two bromine atoms at positions 2 and 6.

Chemical Identifiers:

-

CAS Number: 2484889-02-1

-

Molecular Formula: C₁₀H₁₀Br₂O₂

-

Molecular Weight: 321.99 g/mol

The presence of two bulky bromine atoms ortho to the carboxylic acid group is expected to cause significant steric hindrance. This will likely force the carboxylic acid group to twist out of the plane of the benzene ring, impacting its electronic properties and intermolecular interactions.

Comparative Physicochemical Data

To provide context, the following table summarizes key physicochemical properties of the parent compound, 4-isopropylbenzoic acid, and the mono-brominated analogue, 2-bromo-4-isopropylbenzoic acid. These values are derived from computational predictions and experimental data where available.

| Property | 4-Isopropylbenzoic acid | 2-Bromo-4-isopropylbenzoic acid | 2,6-Dibromo-4-isopropylbenzoic acid (Predicted) |

| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₁BrO₂ | C₁₀H₁₀Br₂O₂ |

| Molecular Weight ( g/mol ) | 164.20 | 243.10 | 321.99 |

| CAS Number | 536-66-3 | 51605-88-0 | 2484889-02-1 |

| LogP (Predicted) | ~3.4 | ~4.2 | Higher than 4.2 |

| pKa (Predicted) | ~4.3 | Lower than 4.3 | Lower than 2-bromo analogue |

Proposed Synthesis

Retrosynthetic Analysis

A logical approach involves the direct bromination of 4-isopropylbenzoic acid. The carboxylic acid group is a deactivating meta-director, while the isopropyl group is an activating ortho-, para-director. The directing effects of these two groups are conflicting. However, under forcing conditions with a suitable brominating agent and catalyst, di-bromination at the positions ortho to the carboxylic acid can likely be achieved.

Proposed Experimental Protocol

Reaction: Bromination of 4-isopropylbenzoic acid.

Reagents and Materials:

-

4-isopropylbenzoic acid

-

Liquid bromine (Br₂)

-

Iron(III) bromide (FeBr₃) as a Lewis acid catalyst

-

A suitable inert solvent (e.g., dichloromethane or carbon tetrachloride)

-

Aqueous solution of sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for reflux and workup

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-isopropylbenzoic acid in the chosen inert solvent.

-

Add a catalytic amount of iron(III) bromide to the solution.

-

From the dropping funnel, add a stoichiometric excess (at least 2 equivalents) of liquid bromine dropwise to the reaction mixture at room temperature with constant stirring.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to room temperature and quench the excess bromine by adding an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 2,6-Dibromo-4-isopropylbenzoic acid.

Note: This is a generalized, theoretical protocol. Optimization of reaction conditions (temperature, reaction time, stoichiometry of reagents) would be necessary to achieve a good yield and purity.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for 2,6-Dibromo-4-isopropylbenzoic acid.

Spectroscopic Characterization (Predicted)

While no experimental spectra for 2,6-Dibromo-4-isopropylbenzoic acid have been found, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.

-

Aromatic Protons: Due to the symmetrical substitution pattern, the two aromatic protons at positions 3 and 5 are chemically equivalent and will appear as a singlet. The exact chemical shift would be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups and the electron-donating effect of the isopropyl group.

-

Isopropyl Group Protons:

-

Methine Proton (-CH): A septet (or multiplet) would be expected.

-

Methyl Protons (-CH₃): A doublet would be expected due to coupling with the methine proton.

-

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-COOH): A signal is expected in the range of 165-175 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons are anticipated, with the carbons attached to the bromine atoms being significantly shifted.

-

Isopropyl Group Carbons: Two signals corresponding to the methine and methyl carbons.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): A characteristic isotopic pattern for two bromine atoms (¹:²:¹ ratio for M⁺, M⁺+2, M⁺+4) would be the most definitive feature. The nominal molecular weight is 322.

-

Fragmentation Pattern: Common fragmentation pathways would likely include the loss of the carboxylic acid group (-COOH), the isopropyl group (-CH(CH₃)₂), and bromine atoms (-Br).

Potential Biological Activity and Applications in Drug Development

There is no specific biological activity reported for 2,6-Dibromo-4-isopropylbenzoic acid. However, the broader class of halogenated benzoic acids has been explored for various therapeutic applications.

-

Antimicrobial and Antifungal Activity: Halogenated aromatic compounds are known to exhibit antimicrobial properties. The lipophilicity conferred by the bromine and isopropyl groups may facilitate membrane disruption in microorganisms.

-

Enzyme Inhibition: Benzoic acid derivatives can act as inhibitors for various enzymes. For instance, some have been shown to inhibit tyrosinase. The specific substitution pattern of 2,6-Dibromo-4-isopropylbenzoic acid would determine its binding affinity and selectivity for different enzyme active sites.

-

Modulation of Signaling Pathways: While no specific pathways have been identified for this molecule, related benzoic acid derivatives have been shown to modulate pathways involved in inflammation and cellular proliferation. Further research would be needed to investigate if 2,6-Dibromo-4-isopropylbenzoic acid has any effect on pathways such as NF-κB or MAPK signaling.

Given the lack of data, any potential application in drug development is purely speculative at this stage and would require extensive screening and in vitro/in vivo studies.

Conclusion

2,6-Dibromo-4-isopropylbenzoic acid is a chemical entity for which detailed experimental data is not currently available in the public domain. This guide has provided a theoretical framework for its structure, potential synthesis, and predicted spectroscopic and biological properties based on the analysis of structurally similar compounds. The information presented here serves as a starting point for researchers interested in the synthesis and characterization of this molecule and its potential applications in medicinal chemistry and materials science. Further experimental investigation is necessary to validate these theoretical predictions and to fully elucidate the chemical and biological profile of 2,6-Dibromo-4-isopropylbenzoic acid.

spectroscopic data for 2,6-Dibromo-4-isopropylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available chemical and structural information for 2,6-Dibromo-4-isopropylbenzoic acid. Due to the limited availability of published experimental data, this document outlines key identifiers, physical properties, and a proposed synthetic route based on established chemical principles for related compounds. At present, specific experimental spectroscopic data (NMR, IR, MS) and documented signaling pathways involving this compound are not available in the public domain.

Chemical Identity and Properties

2,6-Dibromo-4-isopropylbenzoic acid is a disubstituted benzoic acid derivative. Its chemical structure consists of a benzene ring substituted with a carboxylic acid group, two bromine atoms at positions 2 and 6, and an isopropyl group at position 4.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 2484889-02-1 | [1] |

| Molecular Formula | C₁₀H₁₀Br₂O₂ | Inferred from structure |

| Molecular Weight | 321.99 g/mol | [1] |

| Purity | 97% | [1] |

| Physical Form | Solid (presumed) | General knowledge |

Spectroscopic Data

A thorough search of scientific databases and literature did not yield publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, or IR) for 2,6-Dibromo-4-isopropylbenzoic acid. Researchers are advised to acquire these data experimentally upon synthesis and purification of the compound.

Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of 2,6-Dibromo-4-isopropylbenzoic acid is not described in the available literature. However, a plausible synthetic route can be proposed based on the known chemistry of aromatic compounds, specifically the bromination of substituted benzoic acids. The synthesis would likely begin with the commercially available 4-isopropylbenzoic acid.

Experimental Protocol (Proposed):

-

Starting Material: 4-Isopropylbenzoic acid.

-

Bromination: The starting material would be subjected to electrophilic aromatic substitution using a suitable brominating agent. A common method involves the use of bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), or in a solvent like acetic acid. The two bromine atoms are directed to the ortho positions relative to the carboxylic acid group, which is a meta-director, and ortho/para to the activating isopropyl group. The steric hindrance from the isopropyl group and the deactivating effect of the carboxyl group on the adjacent positions would favor bromination at the 2 and 6 positions.

-

Reaction Conditions: The reaction would likely be carried out at a controlled temperature, with the progress monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture would be quenched, typically with an aqueous solution of a reducing agent like sodium bisulfite to remove excess bromine. The crude product would then be extracted into an organic solvent. Purification could be achieved by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Below is a workflow diagram illustrating this proposed synthetic pathway.

Caption: Proposed synthesis workflow for 2,6-Dibromo-4-isopropylbenzoic acid.

Signaling Pathways and Biological Activity

No information regarding the involvement of 2,6-Dibromo-4-isopropylbenzoic acid in any biological signaling pathways or its specific biological activities has been found in the reviewed literature.

Safety Information

A specific Safety Data Sheet (SDS) for 2,6-Dibromo-4-isopropylbenzoic acid is not widely available. However, based on the SDS for structurally related brominated benzoic acids, the compound should be handled with care. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are highly recommended when handling this chemical.

Conclusion

2,6-Dibromo-4-isopropylbenzoic acid is a chemical compound for which there is a significant lack of publicly available experimental data. This guide provides the known identifying information and a scientifically plausible route for its synthesis. Any researcher intending to work with this compound will need to perform their own spectroscopic analysis to confirm its identity and structure. Further studies would be required to determine its physical properties, biological activity, and potential applications.

References

13C NMR Analysis of 2,6-Dibromo-4-isopropylbenzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 2,6-Dibromo-4-isopropylbenzoic acid. This document offers a detailed experimental protocol for acquiring such a spectrum, a structured presentation of predicted chemical shift data, and a visualization of the molecular structure to aid in spectral assignment.

Predicted 13C NMR Spectral Data

The following table summarizes the predicted 13C NMR chemical shifts for 2,6-Dibromo-4-isopropylbenzoic acid. These predictions are based on established chemical shift values for benzoic acid and the known substituent effects of bromine and isopropyl groups on the benzene ring. Due to the symmetry of the molecule, several carbon atoms are chemically equivalent.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Notes |

| C1 | 135-140 | Singlet (s) | Quaternary aromatic carbon attached to the carboxylic acid group. |

| C2, C6 | 120-125 | Singlet (s) | Quaternary aromatic carbons attached to bromine atoms. |

| C3, C5 | 130-135 | Doublet (d) | Aromatic CH carbons. |

| C4 | 150-155 | Singlet (s) | Quaternary aromatic carbon attached to the isopropyl group. |

| C7 (COOH) | 170-175 | Singlet (s) | Carboxylic acid carbonyl carbon. |

| C8 (CH) | 30-35 | Doublet (d) | Methine carbon of the isopropyl group. |

| C9, C10 (CH3) | 20-25 | Quartet (q) | Methyl carbons of the isopropyl group. |

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for the acquisition of a 13C NMR spectrum of 2,6-Dibromo-4-isopropylbenzoic acid.

2.1 Sample Preparation

-

Dissolution: Accurately weigh approximately 20-50 mg of 2,6-Dibromo-4-isopropylbenzoic acid.

-

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl3) or Dimethyl Sulfoxide-d6 (DMSO-d6).[1] The choice of solvent may depend on the solubility of the compound.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.0 ppm).[1][2]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

2.2 NMR Instrument Parameters

The following are typical parameters for a 13C NMR experiment on a 400 MHz or 500 MHz NMR spectrometer.

| Parameter | Recommended Setting |

| Spectrometer Frequency | 100 MHz or 125 MHz for 13C |

| Pulse Program | Standard proton-decoupled 13C experiment (e.g., zgpg30) |

| Acquisition Time | 1-2 seconds |

| Relaxation Delay | 2-5 seconds |

| Number of Scans | 1024-4096 (or more, depending on sample concentration) |

| Spectral Width | 0-220 ppm |

| Temperature | 298 K (25 °C) |

2.3 Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm.

-

Peak Picking: Identify and label the chemical shifts of all peaks.

Molecular Structure and Carbon Numbering

The following diagram illustrates the molecular structure of 2,6-Dibromo-4-isopropylbenzoic acid with the carbon atoms numbered for correlation with the data presented in the table.

Caption: Molecular structure and carbon numbering of 2,6-Dibromo-4-isopropylbenzoic acid.

Interpretation of the Predicted Spectrum

The predicted 13C NMR spectrum of 2,6-Dibromo-4-isopropylbenzoic acid is expected to show a total of seven distinct signals due to the molecule's symmetry.

-

Aromatic Region (120-160 ppm): Four signals are anticipated in this region. The carbons directly attached to the electronegative bromine atoms (C2, C6) are expected to be shielded relative to unsubstituted benzene, while the carbon bearing the isopropyl group (C4) will be significantly deshielded. The signal for C1 will be influenced by both the carboxylic acid and the adjacent bromine atoms. The two equivalent CH carbons (C3, C5) will appear as a single resonance.

-

Carbonyl Region (170-175 ppm): A single, relatively weak signal for the carboxylic acid carbonyl carbon (C7) is expected in this downfield region.

-

Aliphatic Region (20-35 ppm): Two signals corresponding to the isopropyl group are predicted. The methine carbon (C8) will appear further downfield than the two equivalent methyl carbons (C9, C10) due to its position adjacent to the aromatic ring.

References

Mass Spectrometry of 2,6-Dibromo-4-isopropylbenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 2,6-Dibromo-4-isopropylbenzoic acid. It covers the core principles of its ionization and fragmentation behavior, experimental protocols for its analysis, and expected data outcomes. This document is intended to serve as a valuable resource for researchers and scientists involved in the characterization of halogenated aromatic compounds and for professionals in the field of drug development.

Introduction to the Mass Spectrometry of Aromatic Carboxylic Acids

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. For aromatic carboxylic acids such as 2,6-Dibromo-4-isopropylbenzoic acid, two common ionization techniques are employed: Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Electron Ionization (EI): This is a "hard" ionization technique that involves bombarding the sample with high-energy electrons.[1][2] This process typically leads to extensive fragmentation of the molecule, providing valuable structural information.[1][2] For many organic compounds with a molecular weight below 600 amu, EI is a very useful technique.[1]

-

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution.[3][4] It imparts less energy to the molecule, resulting in minimal fragmentation and often allowing for the clear observation of the molecular ion.[4] ESI is particularly useful for analyzing thermally labile or high molecular weight compounds.[4]

Predicted Mass Spectral Data for 2,6-Dibromo-4-isopropylbenzoic Acid

The following tables summarize the predicted quantitative data for the mass spectrometric analysis of 2,6-Dibromo-4-isopropylbenzoic acid under both Electron Ionization and Electrospray Ionization conditions. The presence of two bromine atoms will result in a characteristic isotopic pattern for bromine-containing fragments (approximately 1:1 ratio for 79Br and 81Br).

Table 1: Predicted Key Ions in the Electron Ionization (EI) Mass Spectrum

| m/z (relative to 79Br) | Proposed Fragment | Description |

| 320/322/324 | [M]+• | Molecular ion |

| 305/307/309 | [M-CH3]+ | Loss of a methyl group from the isopropyl moiety |

| 277/279/281 | [M-C3H7]+ | Loss of the isopropyl group |

| 241/243 | [M-Br]+ | Loss of a bromine atom |

| 198/200 | [M-Br-C3H7]+ | Loss of a bromine atom and the isopropyl group |

| 183 | [M-Br-C3H7-CH3]+ | Loss of a bromine atom, the isopropyl group, and a methyl group |

Table 2: Predicted Key Ions in the Electrospray Ionization (ESI) Mass Spectrum

| m/z (relative to 79Br) | Proposed Ion | Ionization Mode |

| 319/321/323 | [M-H]- | Negative Ion Mode |

| 321/323/325 | [M+H]+ | Positive Ion Mode |

| 343/345/347 | [M+Na]+ | Positive Ion Mode (Sodium Adduct) |

Experimental Protocols

This section outlines the general methodologies for the mass spectrometric analysis of 2,6-Dibromo-4-isopropylbenzoic acid using both EI and ESI techniques.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Preparation:

-

Dissolve a small amount of 2,6-Dibromo-4-isopropylbenzoic acid in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Ensure the sample is free of any non-volatile impurities that could contaminate the ion source.

Instrumentation (Typical Settings):

-

Ionization Source: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50-500

Workflow:

Caption: Workflow for Electron Ionization Mass Spectrometry.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Dissolve the 2,6-Dibromo-4-isopropylbenzoic acid in a solvent compatible with ESI, such as a mixture of methanol and water or acetonitrile and water.

-

For negative ion mode, the addition of a small amount of a weak base (e.g., ammonium hydroxide) can enhance deprotonation. For positive ion mode, a weak acid (e.g., formic acid) can be added to promote protonation.[3]

Instrumentation (Typical Settings):

-

Ionization Source: Electrospray Ionization (ESI)

-

Mode: Positive or Negative

-

Capillary Voltage: 3-5 kV

-

Nebulizing Gas (N2) Flow: Dependent on instrument

-

Drying Gas (N2) Temperature: 200-350 °C

-

Mass Analyzer: Quadrupole, Ion Trap, or TOF

Workflow:

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Predicted Fragmentation Pathways

The fragmentation of 2,6-Dibromo-4-isopropylbenzoic acid under EI conditions is expected to proceed through several key pathways, initiated by the loss of electrons to form the molecular ion.

Primary Fragmentation Pathways

The dominant fragmentation is anticipated to involve the isopropyl group and the bromine atoms, as these are weaker bonds compared to the aromatic ring structure. A significant fragmentation pathway for similar compounds is the loss of a methyl radical.[5] In the mass spectra of most carboxylic acid derivatives, the base peak is often due to the cleavage of the C-Y bond to form an acylium ion.[6]

Caption: Predicted primary fragmentation pathways of 2,6-Dibromo-4-isopropylbenzoic acid.

Conclusion

The mass spectrometric analysis of 2,6-Dibromo-4-isopropylbenzoic acid provides a wealth of information for its structural characterization. Electron Ionization is a valuable tool for elucidating its fragmentation patterns, with key losses of the isopropyl group and bromine atoms being prominent features. Electrospray Ionization, on the other hand, is ideal for confirming the molecular weight of the compound with minimal fragmentation. By employing the experimental protocols and understanding the predicted fragmentation pathways outlined in this guide, researchers can effectively utilize mass spectrometry for the comprehensive analysis of this and structurally related halogenated aromatic compounds.

References

- 1. Electron ionization - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

Solubility of 2,6-Dibromo-4-isopropylbenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,6-Dibromo-4-isopropylbenzoic acid in organic solvents. An extensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. This guide, therefore, provides the most relevant available information by presenting solubility data for structurally similar compounds: 4-Isopropylbenzoic acid and 2,6-Dibromobenzoic acid. These data serve as a proxy to infer the likely solubility characteristics of the title compound. Additionally, this document outlines a general experimental protocol for determining the solubility of aromatic carboxylic acids and presents logical diagrams to illustrate the key factors influencing solubility and a typical experimental workflow. This guide is intended to be a resource for researchers, enabling them to make informed decisions in the absence of direct data and to design appropriate experimental strategies.

Introduction

2,6-Dibromo-4-isopropylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The strategic placement of two bromine atoms and an isopropyl group on the benzoic acid scaffold can significantly influence its physicochemical properties, including its solubility in various organic solvents. Solubility is a critical parameter in drug development, affecting formulation, bioavailability, and efficacy. It is also a crucial factor in designing and optimizing synthetic routes and purification processes.

Despite its importance, to date, no specific quantitative solubility data for 2,6-Dibromo-4-isopropylbenzoic acid in common organic solvents has been published in the accessible scientific literature. This guide aims to bridge this knowledge gap by providing a comprehensive overview of the available information on closely related analogues and by furnishing the necessary methodological framework for researchers to determine these properties experimentally.

Solubility of Structurally Related Compounds

In the absence of direct data for 2,6-Dibromo-4-isopropylbenzoic acid, the solubility of two key structural analogues is presented below. These compounds allow for an estimation of the effects of the isopropyl group and the dibromo substitution pattern on the benzoic acid core.

4-Isopropylbenzoic Acid

This analogue possesses the 4-isopropyl substitution but lacks the bromine atoms. The isopropyl group, being lipophilic, is expected to increase solubility in non-polar organic solvents.

| Solvent | Solubility | Temperature (°C) | Citation |

| Dimethyl Sulfoxide (DMSO) / Corn oil (1:9) | ≥ 2.5 mg/mL | Not Specified | [1] |

| Ethanol | Soluble (limit not specified) | Not Specified | |

| Diethyl Ether | Soluble | Not Specified | |

| Water | 0.151 mg/mL | 25 | [2] |

| Water | Sparingly soluble | Not Specified | [3] |

| Alcohol | Soluble | Not Specified | [3][4] |

| Acetone | Soluble | Not Specified | [3] |

2,6-Dibromobenzoic Acid

This analogue features the 2,6-dibromo substitution pattern but lacks the isopropyl group. The two bromine atoms are expected to increase the molecular weight and potentially alter the crystal lattice energy, thereby influencing solubility.

| Solvent | Solubility | Temperature (°C) | Citation |

| Water | 0.31 g/L | 25 | [5] |

| Ethanol | Soluble | Not Specified |

Disclaimer: The data presented above is for structurally related compounds and should be used as an estimation only. The actual solubility of 2,6-Dibromo-4-isopropylbenzoic acid may differ significantly. Experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid aromatic carboxylic acid, such as 2,6-Dibromo-4-isopropylbenzoic acid, in an organic solvent using the isothermal shake-flask method.

Objective: To determine the saturation solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

2,6-Dibromo-4-isopropylbenzoic acid (solid)

-

Selected organic solvent (e.g., ethanol, methanol, acetone, ethyl acetate, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Sample Analysis:

-

Accurately weigh the filtered solution.

-

Dilute an aliquot of the clear, saturated solution with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the compound. A pre-established calibration curve is required.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 2,6-Dibromo-4-isopropylbenzoic acid and the chosen solvents before starting any experimental work.

Visualizations

Factors Influencing Solubility of Substituted Benzoic Acids

The solubility of a substituted benzoic acid in an organic solvent is a complex interplay of various physicochemical factors related to both the solute and the solvent. The following diagram illustrates these key relationships.

Caption: Key factors influencing the solubility of substituted benzoic acids.

Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: General workflow for solubility determination.

Conclusion

While quantitative solubility data for 2,6-Dibromo-4-isopropylbenzoic acid in organic solvents is currently unavailable in the public domain, this technical guide provides valuable context by presenting data for structurally similar compounds. The provided experimental protocol and logical diagrams offer a framework for researchers to determine the solubility of this compound and to understand the factors that govern this critical property. It is anticipated that this guide will facilitate further research and application of 2,6-Dibromo-4-isopropylbenzoic acid in various scientific disciplines.

References

crystal structure of 2,6-Dibromo-4-isopropylbenzoic acid

An In-depth Technical Guide to the Crystal Structure Determination of 2,6-Dibromo-4-isopropylbenzoic Acid

Disclaimer: As of November 2025, the has not been publicly reported in crystallographic databases or scientific literature. This guide, therefore, provides a comprehensive, hypothetical framework for its determination, designed for researchers, scientists, and drug development professionals. The experimental protocols and data tables serve as a template for the experimental workflow and the expected results from such a study.

Introduction

Halogenated benzoic acid derivatives are a class of compounds with significant potential in medicinal chemistry and materials science. The introduction of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions, often leading to enhanced biological activity. Many halogenated natural products and synthetic compounds exhibit antibacterial, antifungal, and antitumor properties.[1][2] The specific compound, 2,6-Dibromo-4-isopropylbenzoic acid, combines the features of a benzoic acid scaffold with bulky bromine atoms flanking the carboxylic acid group and an isopropyl group at the para position.

Understanding the three-dimensional arrangement of atoms in this molecule through single-crystal X-ray diffraction is crucial. A crystal structure would provide precise information on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding and halogen bonding). This data is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents. This whitepaper outlines a detailed methodology for the synthesis, crystallization, and structural determination of 2,6-Dibromo-4-isopropylbenzoic acid.

Experimental Protocols

Proposed Synthesis of 2,6-Dibromo-4-isopropylbenzoic acid

A plausible synthetic route to 2,6-Dibromo-4-isopropylbenzoic acid is the direct electrophilic bromination of 4-isopropylbenzoic acid. The isopropyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. In this case, the positions ortho to the strongly activating isopropyl group are also meta to the carboxylic acid group, which should favor the formation of the desired 2,6-dibrominated product.

Materials:

-

4-isopropylbenzoic acid

-

Liquid Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) (catalyst)

-

Carbon tetrachloride (CCl₄) or another inert solvent

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and recrystallization (e.g., diethyl ether, hexanes)

Procedure:

-

In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve 4-isopropylbenzoic acid in carbon tetrachloride.

-

Add a catalytic amount of iron(III) bromide to the solution.

-

From the dropping funnel, add a stoichiometric amount (2.1 equivalents) of liquid bromine dissolved in CCl₄ dropwise to the reaction mixture at room temperature. The reaction is exothermic and will be accompanied by the evolution of HBr gas, which should be neutralized with a base trap.

-

After the addition is complete, heat the mixture to reflux for several hours until the bromine color disappears, indicating the reaction is complete.

-

Cool the reaction mixture to room temperature and quench with a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel. The organic layer can be extracted with an aqueous sodium hydroxide solution to convert the benzoic acid product into its water-soluble sodium salt.

-

Separate the aqueous layer and acidify it with concentrated hydrochloric acid until a precipitate forms (pH ~2).

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the crude 2,6-Dibromo-4-isopropylbenzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

-

Dry the purified crystals under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is the most critical step for a successful structure determination. Various methods should be screened.

Methods:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethanol, ethyl acetate) to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days at a constant temperature.

-

Vapor Diffusion:

-

Liquid-Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexanes or pentane). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

-

Solid-Vapor Diffusion: Place the solid compound in a small vial and place this inside a larger sealed jar containing a volatile solvent. The solvent vapor will slowly dissolve the solid and create a saturated solution from which crystals may grow.

-

-

Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Procedure:

-

Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope.

-

Mounting: The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: Data is collected on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å). A series of diffraction images are collected by rotating the crystal through different angles (omega and phi scans).

-

Data Processing: The collected images are processed to integrate the reflection intensities, which are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption). This step yields a file of indexed reflections with their corresponding intensities.

Structure Solution and Refinement

Procedure:

-

Space Group and Unit Cell Determination: The processed data is used to determine the crystal's unit cell parameters and its space group symmetry.

-

Structure Solution: The initial atomic positions are determined from the diffraction data. For small organic molecules, this is typically achieved using "direct methods," which are computational algorithms that use statistical relationships between the reflection intensities to determine the phases.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method on F². In this iterative process, the atomic coordinates, and their anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Final Model Validation: The quality of the final structural model is assessed using various metrics, including the R-factors (R1, wR2), goodness-of-fit (GooF), and the residual electron density map.

Data Presentation (Hypothetical)

The following tables summarize the type of quantitative data that would be generated from a successful crystal structure determination of 2,6-Dibromo-4-isopropylbenzoic acid.

Table 1: Hypothetical Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀Br₂O₂ |

| Formula Weight | 322.00 g/mol |

| Crystal System | Monoclinic (example) |

| Space Group | P2₁/c (example) |

| a (Å) | [Hypothetical Value] |

| b (Å) | [Hypothetical Value] |

| c (Å) | [Hypothetical Value] |

| α (°) | 90 |

| β (°) | [Hypothetical Value] |

| γ (°) | 90 |

| Volume (ų) | [Hypothetical Value] |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | [Hypothetical Value] |

| Absorption Coefficient (mm⁻¹) | [Hypothetical Value] |

| F(000) | [Hypothetical Value] |

Table 2: Hypothetical Data Collection and Refinement Details

| Parameter | Value |

| Diffractometer | Bruker D8 VENTURE (example) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100(2) |

| Theta range for data collection (°) | 2.0 to 28.0 |

| Reflections collected | [Hypothetical Value] |

| Independent reflections | [Hypothetical Value] [R(int) = value] |

| Completeness to theta = 25.242° | >99.0 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | [Values] |

| Goodness-of-fit on F² | [Value, typically ~1] |

| Final R indices [I>2sigma(I)] | R1 = [<0.05], wR2 = [<0.10] |

| R indices (all data) | R1 = [value], wR2 = [value] |

| Largest diff. peak and hole (e.Å⁻³) | *[Values, typically < |

Mandatory Visualizations

The following diagrams illustrate the workflow for determining the crystal structure and the logical relationships involved in the process.

Caption: Experimental workflow for the determination of the crystal structure.

Caption: Logical relationships in crystal structure determination from diffraction data.

References

An In-depth Technical Guide to 2,6-Dibromo-4-isopropylbenzoic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibromo-4-isopropylbenzoic acid is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its sterically hindered and electronically modified scaffold makes it an intriguing building block for the synthesis of novel compounds with tailored biological activities. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and explores its potential applications based on the known activities of structurally related brominated benzoic acid derivatives. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on analogous compounds to provide a foundational understanding for researchers.

Chemical Properties and Data

2,6-Dibromo-4-isopropylbenzoic acid is a derivative of benzoic acid featuring two bromine atoms ortho to the carboxylic acid group and an isopropyl group in the para position. The presence of bulky bromine atoms in the ortho positions is expected to induce significant steric hindrance, potentially influencing the planarity of the carboxyl group with respect to the benzene ring and thereby affecting its acidity and reactivity.

Table 1: Physicochemical Properties of 2,6-Dibromo-4-isopropylbenzoic Acid and Related Compounds

| Property | 2,6-Dibromo-4-isopropylbenzoic acid | 2,6-Dibromo-4-methylbenzoic acid | 4-Isopropylbenzoic acid | 2-Bromo-4-isopropylbenzoic acid[1] |

| CAS Number | 2484889-02-1 | 128733-74-4 | 536-66-3 | 51605-88-0 |

| Molecular Formula | C₁₀H₁₀Br₂O₂ | C₈H₆Br₂O₂ | C₁₀H₁₂O₂ | C₁₀H₁₁BrO₂ |

| Molecular Weight | 321.99 g/mol | 293.94 g/mol | 164.20 g/mol | 243.10 g/mol |

| Appearance | Not specified | Solid | Solid | Not specified |

| Purity | 97% (commercially available) | 97% (commercially available) | Not specified | Not specified |

| Storage | Not specified | Sealed in dry, room temperature | Not specified | Not specified |

Synthesis

Proposed Synthetic Pathway: Electrophilic Bromination

The isopropyl group at the para position is an activating group, directing electrophilic substitution to the ortho and meta positions. The carboxylic acid group is a deactivating group, directing to the meta position. Therefore, direct bromination is expected to occur at the positions ortho to the activating isopropyl group (positions 3 and 5) and meta to the deactivating carboxylic acid group (positions 3 and 5). To achieve substitution at the 2 and 6 positions, a stronger brominating agent and potentially harsher reaction conditions might be necessary, or a multi-step synthesis could be employed.

A feasible approach involves the use of a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a suitable solvent.[2] NBS is a common and effective reagent for the bromination of activated aromatic compounds.

Caption: Proposed synthetic pathway for 2,6-Dibromo-4-isopropylbenzoic acid.

Detailed Experimental Protocol (Hypothetical)

Caution: This is a hypothetical protocol based on similar reactions and should be optimized with appropriate safety precautions.

Materials:

-

4-Isopropylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Sodium sulfite solution (aqueous)

-

Sodium bicarbonate solution (saturated aqueous)

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-isopropylbenzoic acid (1 equivalent) in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add concentrated sulfuric acid (catalytic amount).

-

Add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by slowly adding an aqueous solution of sodium sulfite to destroy any remaining bromine.

-

Transfer the mixture to a separatory funnel and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Potential Applications

While direct applications of 2,6-Dibromo-4-isopropylbenzoic acid are not extensively documented, its structural features suggest several potential areas of use, primarily as a chemical intermediate in the synthesis of more complex molecules.

Medicinal Chemistry

Halogenated, and specifically brominated, benzoic acid derivatives are known to possess a range of biological activities.[3] The introduction of bromine atoms can enhance lipophilicity, improve metabolic stability, and provide sites for further chemical modification.

-

Antimicrobial Agents: Benzoic acid and its derivatives are known for their antimicrobial properties.[4] Brominated phenols and benzoic acids have shown significant antibacterial and antifungal activity.[3] The 2,6-dibromo substitution pattern could lead to compounds with potent antimicrobial effects.

-

Anti-inflammatory Agents: Some benzoic acid derivatives act as anti-inflammatory agents.[4] The structural motif of 2,6-disubstituted benzoic acids is found in some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Agents: Various benzoic acid derivatives have been investigated for their anticancer properties.[5][6] Halogenated compounds, in particular, have shown promise in the development of new anticancer drugs. 2,6-Dibromo-4-isopropylbenzoic acid could serve as a scaffold for the synthesis of novel cytotoxic agents.

-

Enzyme Inhibitors: The benzoic acid moiety is present in numerous enzyme inhibitors. For instance, derivatives of bromophenol have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for anti-diabetic drugs.

Caption: Potential signaling pathways targeted by derivatives of 2,6-Dibromo-4-isopropylbenzoic Acid.

Materials Science

Di-substituted benzoic acids can be used as building blocks for liquid crystals and other advanced materials. The rigid core and the potential for introducing various functional groups make them versatile synthons.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and evaluation of novel compounds derived from 2,6-Dibromo-4-isopropylbenzoic acid.

References

- 1. 2-Bromo-4-isopropylbenzoic acid | C10H11BrO2 | CID 57123644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onesearch.slq.qld.gov.au [onesearch.slq.qld.gov.au]

- 6. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Landscape of Substituted Benzoic Acids: An Insight into 2,6-Dibromo-4-isopropylbenzoic Acid Derivatives

A comprehensive review of publicly available scientific literature reveals a notable absence of specific studies on the biological activity of 2,6-Dibromo-4-isopropylbenzoic acid and its direct derivatives. While this specific substitution pattern remains unexplored, an examination of related benzoic acid analogues provides valuable insights into its potential pharmacological profile. This technical guide will synthesize the known biological activities of structurally similar compounds, offering a predictive framework for researchers, scientists, and drug development professionals interested in this novel chemical space.

The Influence of the 2,6-Dibromo Substitution

Derivatives of 2,6-dibromobenzoic acid have been identified as valuable intermediates in the synthesis of pharmacologically active molecules. Notably, 2,6-dibromobenzoic acid serves as a crucial reactant in the creation of novel inhibitors of amyloid β (Aβ) peptide secretion.[1] This is of significant interest in the development of therapeutics for Alzheimer's disease, where the accumulation of Aβ plaques is a key pathological hallmark.[1] The steric and electronic properties imparted by the two bromine atoms at the ortho positions likely play a critical role in the binding and activity of these inhibitors. Beyond this specific application, 2,6-dibromobenzoic acid is recognized as a versatile building block in the broader synthesis of pharmaceuticals and agrochemicals.[2]

The Contribution of the 4-Isopropyl Group

4-Isopropylbenzoic acid, also known as cumic acid, has demonstrated a range of biological effects. It is a known precursor in the synthesis of 1,3,4-thiadiazole derivatives, a class of heterocyclic compounds recognized for their diverse biological activities.[3] Furthermore, 4-isopropylbenzoic acid itself exhibits antifungal properties and acts as a reversible and uncompetitive inhibitor of mushroom tyrosinase.[4] In the pharmaceutical industry, it serves as a starting material for the synthesis of the anti-diabetic drug nateglinide.[5] The lipophilic nature of the isopropyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing membrane permeability and target engagement.

Broader Context of Substituted Benzoic Acids

The benzoic acid scaffold is a common motif in a vast array of biologically active compounds.[6][7][8][9] The specific nature and position of substituents on the benzene ring dictate the pharmacological profile. For instance, various halogenated benzoic acid derivatives have been investigated for their antimicrobial and antitubercular activities.[10] A study on benzoic acid derivatives as prodrugs for tuberculosis treatment explored compounds with 2,6-dichloro substitutions, highlighting the potential of di-halogenated benzoic acids in infectious disease research.[10] Similarly, other substituted benzoic acids have been reported to possess anti-inflammatory, anticancer, and anti-sickling properties.[7][9][11]

Predicted Biological Potential and Future Directions

Based on the activities of its structural components, it is plausible to hypothesize that 2,6-Dibromo-4-isopropylbenzoic acid derivatives could exhibit a range of biological activities. The combination of the di-bromo substitution, associated with amyloid-β secretion inhibition, and the isopropyl group, found in antifungal and antidiabetic agents, suggests several potential avenues for investigation.

However, without empirical data, these remain speculative. The lack of available information underscores a significant gap in the scientific literature and presents an opportunity for novel research. Future studies should focus on the synthesis of a library of 2,6-Dibromo-4-isopropylbenzoic acid derivatives and their subsequent screening across a panel of biological assays to elucidate their pharmacological properties.

Data Presentation and Experimental Protocols

Due to the absence of specific studies on the biological activity of 2,6-Dibromo-4-isopropylbenzoic acid derivatives, it is not possible to provide tables of quantitative data or detailed experimental protocols for this class of compounds.

Signaling Pathways and Experimental Workflows

Similarly, without experimental evidence of the biological effects of 2,6-Dibromo-4-isopropylbenzoic acid derivatives, any depiction of signaling pathways or experimental workflows would be purely hypothetical and therefore has been omitted.

References

- 1. Cas 601-84-3,2,6-DIBROMOBENZOIC ACID | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Isopropylbenzoic acid | 536-66-3 | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Page loading... [wap.guidechem.com]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]

- 9. preprints.org [preprints.org]

- 10. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

starting materials for 2,6-Dibromo-4-isopropylbenzoic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,6-Dibromo-4-isopropylbenzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The primary synthetic route involves the direct electrophilic bromination of 4-isopropylbenzoic acid. This document provides a comprehensive overview of the starting materials, a detailed experimental protocol, and a discussion of the underlying chemical principles.

Overview of the Synthetic Pathway